2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine
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Overview
Description
2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with iodine, trifluoromethyl, and butenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The butenyl group can be introduced via a nucleophilic substitution reaction using an appropriate butenyl halide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the iodine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), butenyl halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of pyridine derivatives with different substituents .
Scientific Research Applications
2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2-Iodo-3-(trifluoromethyl)pyridine
- 2-(But-3-en-1-yl)oxy-3-chloro-6-(trifluoromethyl)pyridine
Uniqueness
2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the iodine atom allows for specific interactions through halogen bonding. The butenyl group provides additional reactivity, making this compound a versatile intermediate in organic synthesis.
Biological Activity
2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine, also known by its chemical formula C10H9F3INO, is a pyridine derivative that has garnered interest due to its potential biological activities. This compound features a trifluoromethyl group, an iodine atom, and a butenyl ether moiety, which contribute to its unique properties and biological interactions.
The biological activity of this compound is primarily linked to its interaction with various biological targets. The compound has been studied for its potential as an inhibitor in several signaling pathways, particularly in cancer biology. Its structure suggests it may interfere with growth factor signaling and other critical cellular processes.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain enzymes and receptors. For example, it has been shown to inhibit the activity of human CD73, an enzyme involved in adenosine signaling, which plays a role in tumor progression and immune evasion.
Table 1: In Vitro Activity of this compound
Biological Target | Assay Type | IC50 Value (µM) | Reference |
---|---|---|---|
CD73 | Enzyme Inhibition | 0.673 | |
Growth Factor Receptors | Cell Proliferation | 0.436 |
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) studies indicate that modifications to the pyridine ring and substituents significantly affect the compound's biological efficacy. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Case Studies
Recent research has focused on the application of this compound in cancer therapy. For instance, a study highlighted its effectiveness in reducing tumor cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent.
Case Study Summary
- Study Title : Inhibition of Tumor Growth by this compound
- Objective : To evaluate the anti-cancer properties of the compound.
- Methodology : Cancer cell lines were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 1 µM.
- : The compound shows promise as a novel anti-cancer agent targeting specific pathways involved in tumor growth.
Properties
CAS No. |
920334-61-8 |
---|---|
Molecular Formula |
C10H9F3INO |
Molecular Weight |
343.08 g/mol |
IUPAC Name |
2-but-3-enoxy-3-iodo-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H9F3INO/c1-2-3-6-16-9-7(14)4-5-8(15-9)10(11,12)13/h2,4-5H,1,3,6H2 |
InChI Key |
CVAPPCRKSSKCOA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC1=C(C=CC(=N1)C(F)(F)F)I |
Origin of Product |
United States |
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